molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

Cat. No. B052578
M. Wt: 250.4 g/mol
InChI Key: OLRRTAGESHHXPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives often involves Michael-Aldol condensation or acyl radical cyclizations, providing efficient pathways to construct the six-membered ring characteristic of these compounds. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained via Michael-Aldol condensation, demonstrates the versatility of cyclohexanone derivatives synthesis methods (Hernández-Ortega et al., 2001). Additionally, the concise synthesis of (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone via acyl radical cyclization highlights the efficiency of these methods in constructing complex cyclohexanone structures (Batty, Crich, & Fortt, 1990).

Molecular Structure Analysis

Cyclohexanone derivatives, including 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, often feature chair conformations and various substituent configurations. The study of the title compound ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate reveals a chair conformation with beta-axial, beta-equatorial, and alpha-equatorial configurations of the attached groups, demonstrating the structural complexity of these molecules (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Cyclohexanone derivatives undergo various chemical reactions, including hydrogenation and cyclization. For example, the hydrogenation of cyclohexanone and its 2-alkyl derivatives has been studied, showing the influence of substituents on reaction rates and adsorption equilibrium constants (Chihara & Tanaka, 1979). This highlights the reactivity and potential for modification of these compounds.

Scientific Research Applications

  • Specific Scientific Field : Industrial Chemistry, specifically in the manufacturing of LCDs .

  • Methods of Application or Experimental Procedures : The compound cis-4-propylcyclohexanol is prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone is completely transformed after 5 hours .

  • Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) is obtained through extraction and rotary evaporation at a yield of 90.32% . This method provides a potential green production method for cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, and H319 . This indicates that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRRTAGESHHXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560997
Record name 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

CAS RN

117923-32-7
Record name 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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